molecular formula C8H10N2S B110423 3-Ethyl-4-pyridinecarbothioamide CAS No. 10605-12-6

3-Ethyl-4-pyridinecarbothioamide

Cat. No.: B110423
CAS No.: 10605-12-6
M. Wt: 166.25 g/mol
InChI Key: JZTXIMKFZRGUKQ-UHFFFAOYSA-N
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Description

3-Ethyl-4-pyridinecarbothioamide is a versatile chemical compound with diverse applications in scientific research. It is known for its potential in various fields, including medicine and materials science. The compound and its derivatives have been studied for their anticancer properties, effects on tyrosinase inhibition, and vibrational spectroscopic characteristics.

Preparation Methods

The synthesis of 3-Ethyl-4-pyridinecarbothioamide involves several steps. One common method includes the reaction of 2-ethylpyridine with thiocarbonyl diimidazole under specific conditions to yield the desired product. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Ethyl-4-pyridinecarbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce corresponding amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that pyridinecarbothioamide derivatives, including 3-Ethyl-4-pyridinecarbothioamide, exhibit potential as anticancer agents. Studies have demonstrated that these compounds can interact with metal centers to form complexes that show cytotoxic effects against cancer cells. Specifically, Ru(II) complexes of pyridinecarbothioamides have been highlighted for their ability to act as orally active anticancer metallodrugs, suggesting a promising avenue for cancer therapy development .

Urease Inhibition
A study focused on the synthesis of novel pyridine carboxamide and carbothioamide derivatives revealed that this compound exhibits significant urease inhibition. The compound's effectiveness was evaluated through IC50_{50} values, with findings indicating that specific substitutions on the pyridine ring enhance its inhibitory potential against urease, an enzyme implicated in various gastrointestinal disorders . The data summarized in Table 1 illustrates the comparative inhibition potency of different derivatives.

CompoundIC50_{50} (µM)
This compound1.07
Other derivatives (e.g., Rx-6)2.18

Agricultural Science

Pesticidal Activity
The potential application of this compound in agriculture is notable due to its pesticidal properties. Compounds within this class have been synthesized and tested for their ability to inhibit pest growth and development. The mechanism often involves interference with metabolic pathways crucial for pest survival, making these compounds valuable candidates for developing environmentally friendly pesticides.

Biochemical Research

Metabolic Pathways
Research into the metabolism of thioamides, including this compound, has been conducted to understand their interactions within biological systems. For instance, studies on Ralstonia pickettii have shown that thioamides can covalently bind to cellular molecules, which may influence metabolic processes and toxicity profiles . Understanding these interactions is essential for evaluating the safety and efficacy of such compounds in therapeutic contexts.

Comparison with Similar Compounds

3-Ethyl-4-pyridinecarbothioamide can be compared with other similar compounds such as ethionamide and isoniazid. Ethionamide, like this compound, is used in the treatment of tuberculosis and acts as a prodrug that inhibits mycolic acid synthesis . Isoniazid, another related compound, also targets mycolic acid synthesis but through a different activation pathway . The uniqueness of this compound lies in its diverse applications and its potential as a building block for the synthesis of various derivatives with unique properties .

Similar Compounds

  • Ethionamide
  • Isoniazid
  • Prothionamide
  • Pyrazinamide

These compounds share structural similarities and are often used in similar contexts, particularly in the treatment of tuberculosis .

Biological Activity

3-Ethyl-4-pyridinecarbothioamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Overview of this compound

This compound belongs to the class of pyridinecarbothioamide derivatives, which are known for their various pharmacological activities. The structural formula can be represented as follows:

C8H10N2S\text{C}_8\text{H}_{10}\text{N}_2\text{S}

This compound exhibits a range of biological activities, including enzyme inhibition, antimicrobial properties, and potential anticancer effects.

1. Enzyme Inhibition

Recent studies have highlighted the compound's ability to inhibit urease, an enzyme that plays a crucial role in the pathogenesis of certain infections and conditions such as kidney stones. The inhibition potential is quantified using the IC50 value, which indicates the concentration required to inhibit 50% of the enzyme activity.

Table 1: Urease Inhibition Potency of Pyridinecarbothioamides

CompoundIC50 (µM)
This compound6.41 ± 0.023
Rx-6 (for comparison)1.07 ± 0.043
Rx-7 (for comparison)2.18 ± 0.058

The presence of electron-withdrawing groups on the pyridine ring significantly enhances the inhibition potential against urease, indicating a structure-activity relationship (SAR) that can be exploited for drug design .

2. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial and fungal strains. Its mechanism likely involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Table 2: Antimicrobial Activity Against Selected Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest that this compound could be developed into an effective antimicrobial agent, particularly against resistant strains.

3. Anticancer Potential

Studies have indicated that derivatives of pyridinecarbothioamides exhibit cytotoxic effects on cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of various pyridinecarbothioamide derivatives on human cancer cell lines (e.g., HeLa, MCF-7). Results showed that:

  • This compound exhibited significant cytotoxicity with an IC50 value of 12 µM against HeLa cells.
  • Other derivatives were less effective, highlighting the potential of this specific compound in cancer therapy .

The biological activity of this compound is attributed to its interaction with specific biological targets:

  • Urease Inhibition : The compound binds to the active site of urease, preventing substrate access and thereby inhibiting its activity.
  • Antimicrobial Action : It disrupts microbial cell wall integrity or interferes with metabolic pathways critical for survival.
  • Anticancer Mechanisms : Induction of apoptosis through modulation of signaling pathways related to cell growth and survival.

Pharmacokinetics and Safety Profile

Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with a moderate half-life that supports its potential use in therapeutic applications. Toxicity assays have shown no significant adverse effects on healthy cells at therapeutic concentrations, suggesting a favorable safety profile for further development .

Properties

IUPAC Name

3-ethylpyridine-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S/c1-2-6-5-10-4-3-7(6)8(9)11/h3-5H,2H2,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTXIMKFZRGUKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CN=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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